N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide
Description
N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a brominated cyclopropane ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-14(2,18-12(19)9-8-15(9,3)16)13-17-10-6-4-5-7-11(10)20-13/h4-7,9H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADDLHJOKBXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(C)(C)C2=NC3=CC=CC=C3S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Cyclopropanation: The alkylated product undergoes cyclopropanation using a reagent like diiodomethane and a zinc-copper couple to form the cyclopropane ring.
Amidation: Finally, the brominated cyclopropane intermediate is reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the cyclopropane ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the benzothiazole moiety.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide involves interaction with specific molecular targets:
Molecular Targets: The benzothiazole moiety can interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Pathways Involved: The compound may interfere with cellular pathways such as DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide: Similar structure but lacks the cyclopropane ring.
2-(1,3-benzothiazol-2-yl)propanamide: Similar structure but lacks the bromine atom and cyclopropane ring.
N-(1,3-benzothiazol-2-yl)-2-chloro-2-methylcyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)propan-2-yl]-2-bromo-2-methylcyclopropane-1-carboxamide is unique due to the combination of the benzothiazole moiety, brominated cyclopropane ring, and carboxamide group, which confer distinct chemical and biological properties.
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